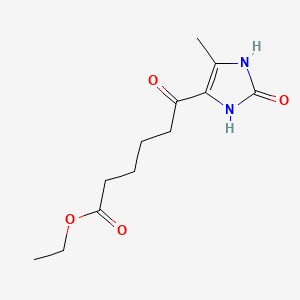![molecular formula C18H21NOS B4686105 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4686105.png)
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide
Overview
Description
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPT is a synthetic analog of the natural compound 4-hydroxy-3-methoxyphenethylamine, also known as dopamine, which plays a crucial role in the regulation of mood, motivation, and reward in the brain.
Mechanism of Action
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, which in turn affects various physiological processes such as mood, motivation, and reward. This compound has also been shown to modulate the activity of certain enzymes and proteins involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine release, modulation of enzyme activity and protein expression, and changes in cellular signaling pathways. These effects may have implications for the treatment of various neurological and psychiatric disorders, as well as for drug delivery and other applications in the field of biochemistry.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its ability to enhance dopamine release, which may be useful for studying the role of dopamine in various physiological processes. This compound may also be useful as a drug delivery system, as it has been shown to modulate cellular signaling pathways and enzyme activity. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects, which may need to be carefully monitored and controlled.
Future Directions
There are a number of future directions for research on 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a drug delivery system. Additionally, future research may focus on developing new synthetic analogs of this compound with improved efficacy and safety profiles, as well as investigating the potential for this compound to be used in combination with other drugs or therapies. Overall, this compound represents a promising area of research with a wide range of potential applications in various scientific fields.
Scientific Research Applications
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. In pharmacology, this compound has been investigated for its potential use as a drug delivery system, as well as its effects on cellular signaling pathways. In biochemistry, this compound has been studied for its ability to modulate enzyme activity and protein expression.
properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)13-17(20)19-15-11-7-8-12-16(15)21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYIJFWPDXZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {2-[({[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4686023.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4686031.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686042.png)


![4-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4686069.png)
![4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686072.png)

![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4686079.png)
![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4686085.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4686097.png)
![methyl 2-{[(4-bromo-5-propyl-2-thienyl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4686098.png)